![molecular formula C21H21F2NO2 B2683170 (3-(Benzyloxy)phenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone CAS No. 2319832-75-0](/img/structure/B2683170.png)

(3-(Benzyloxy)phenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

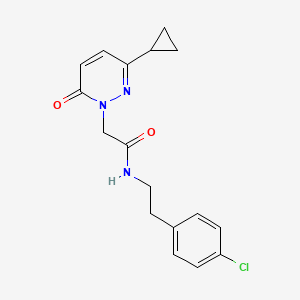

(3-(Benzyloxy)phenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been synthesized using various methods.5]octan-6-yl)methanone.

Applications De Recherche Scientifique

HIV Entry Inhibitors

One significant application of compounds with structures akin to “(3-(Benzyloxy)phenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone” is in the development of HIV entry inhibitors. For example, CCR5 receptor antagonists have been studied for their potent antiviral effects against HIV-1, demonstrating the potential of similar compounds in HIV treatment strategies (Watson et al., 2005).

Fluorescence Derivatization

Compounds with benzyl and difluoromethanone groups have been utilized as fluorescence derivatization reagents, highlighting their role in analytical chemistry. For instance, they have been applied in high-performance liquid chromatography (HPLC) for detecting primary, secondary, and tertiary alcohols with high sensitivity (Yamaguchi et al., 1987).

Electrochemical Synthesis

The electrochemical synthesis of novel derivatives utilizing similar structural frameworks has been explored for their anti-stress oxidative properties. This research signifies the compound's relevance in creating new molecules with potential therapeutic applications (Largeron & Fleury, 1998).

Polymer Science

In polymer science, derivatives with difluoro aromatic ketone units have been used to develop poly(arylene ether sulfone)s with enhanced conductivity and stability. Such compounds contribute to advancements in membrane technology and materials engineering (Shi et al., 2017).

Organic Synthesis

The versatility of similar structures is also evident in organic synthesis, where they serve as key intermediates in creating novel compounds with potential applications in drug development and agricultural sciences. For example, the synthesis of new fluorinated derivatives has shown significant anticonvulsant activity, underscoring the compound's utility in medicinal chemistry research (Obniska et al., 2006).

Propriétés

IUPAC Name |

(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(3-phenylmethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F2NO2/c22-21(23)15-20(21)9-11-24(12-10-20)19(25)17-7-4-8-18(13-17)26-14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVQXPBTAWSDSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC2(F)F)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[3-(Benzyloxy)benzoyl]-1,1-difluoro-6-azaspiro[2.5]octane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2683088.png)

![2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2683091.png)

![4-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2683094.png)

![(1R,5S)-8-((3-chloro-4-fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2683096.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2683098.png)

![4-(4-chlorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2683103.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2683106.png)

![[1-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2683109.png)